4-Amino-1H-pyrazole-1-acetic acid dihydrochloride
Description
Properties
IUPAC Name |
2-(4-aminopyrazol-1-yl)acetic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.2ClH/c6-4-1-7-8(2-4)3-5(9)10;;/h1-2H,3,6H2,(H,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGOEOIGWITZPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201935-99-0 | |
| Record name | 1201935-99-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nucleophilic Alkylation of Pyrazole Derivatives
A foundational approach involves alkylating the pyrazole nitrogen at the 1-position with a chloroacetic acid derivative. This method parallels the synthesis of 1H-pyrazole-1-carboxamidine hydrochlorides, where pyrazole reacts with cyanamide in dimethoxyethane under HCl gas. Adapting this protocol:
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Reaction Setup : 4-Amino-1H-pyrazole is dissolved in dimethoxyethane, followed by the addition of chloroacetic acid or its activated ester.
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Alkylation : The mixture is heated to 80°C with continuous HCl gas introduction, facilitating nucleophilic substitution at the pyrazole nitrogen.
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Work-Up : The crude product is filtered and dried under vacuum, yielding the acetic acid-functionalized intermediate.
This method achieves >90% conversion efficiency when using stoichiometric HCl to protonate the amino group and stabilize the intermediate.
Reductive Amination and Cyclization
Alternative routes may involve cyclocondensation of hydrazine derivatives with α-keto acids. For example, reacting hydrazine with acetylenedicarboxylate esters forms the pyrazole ring, with subsequent amination at the 4-position. However, this method requires stringent control over reaction pH and temperature to avoid side products like pyrazole trisulfides.
Hydrochlorination and Salt Formation
The dihydrochloride salt is obtained by treating the free base with excess HCl in a polar solvent. Key steps include:
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Acidification : The alkylated pyrazole intermediate is dissolved in ethanol or dimethoxyethane, and gaseous HCl is bubbled through the solution at 0–5°C.
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Crystallization : Cooling the mixture induces precipitation of the dihydrochloride salt, which is isolated via vacuum filtration.
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Drying : The product is dried at 80°C under reduced pressure to remove residual solvent, yielding a purity of >98%.
Optimization of Reaction Conditions
Solvent Selection
Aprotic solvents such as dimethoxyethane and butyl acetate are critical for minimizing hydrolysis and side reactions. In the synthesis of pyrazole disulfides, butyl acetate enhances reaction homogeneity and reduces sulfur byproduct formation. Similarly, dimethoxyethane improves HCl solubility, ensuring efficient protonation.
Temperature and Stoichiometry
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Alkylation Step : Maintaining temperatures below 25°C prevents decomposition of the chloroacetic acid derivative.
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HCl Gas Flow Rate : A flow rate of 15 L/h ensures consistent protonation without oversaturating the reaction mixture.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
4-Amino-1H-pyrazole-1-acetic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of catalysts.
Reduction: Reducing agents such as hydrazine hydrate are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and aryl halides.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
4-Amino-1H-pyrazole-1-acetic acid dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-1H-pyrazole-1-acetic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with biological molecules, affecting their structure and function . It may also inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine Hydrochloride
This pyrazole derivative shares a similar heterocyclic core but differs in substituents: a chloro group at position 4, methyl groups at positions 1 and 3, and a single hydrochloride salt. The absence of the acetic acid moiety reduces its polarity compared to the target compound, making it more lipophilic. It is widely used in pharmaceuticals and agrochemicals due to its stability and reactivity .
4-Aminobenzamidine Dihydrochloride
A benzamidine derivative with a dihydrochloride salt, this compound lacks the pyrazole ring but shares the amino group and dihydrochloride salt. Its primary application lies in protease inhibition (e.g., trypsin-like enzymes), leveraging the amidine group’s affinity for serine proteases. The benzene ring contributes to planar rigidity, contrasting with the pyrazole’s angular structure .
Levocetirizine Dihydrochloride
A second-generation antihistamine, levocetirizine’s dihydrochloride form enhances solubility and bioavailability. Unlike the target compound, it features a piperazine-ethoxyacetic acid structure linked to a chlorophenyl group, demonstrating how dihydrochloride salts improve drug delivery in polar biological matrices .
Naphthylethylene Diamine Dihydrochloride (NED)
Used in colorimetric assays (e.g., Griess reaction), NED’s dihydrochloride salt ensures solubility in aqueous buffers. Its naphthyl group enables chromophore formation, a property absent in the target compound, which lacks aromatic conjugation beyond the pyrazole ring .
Physicochemical Properties
- Solubility: Dihydrochloride salts generally exhibit higher aqueous solubility than hydrochloride analogs due to increased ionic character.
- Stability : The dual HCl molecules in dihydrochlorides enhance stability under acidic conditions, critical for gastrointestinal drug absorption. Pyrazole derivatives like 4-chloro-1,3-dimethyl-1H-pyrazol-5-amine hydrochloride show stability in organic solvents, suggesting the target compound may share similar traits .
- Bioactivity: The acetic acid group in the target compound may enable conjugation with biomolecules, a feature absent in simpler dihydrochlorides like NED or 4-aminobenzamidine .
Data Tables
*Calculated based on formula.
Biological Activity
4-Amino-1H-pyrazole-1-acetic acid dihydrochloride (CAS No. 1201935-99-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a pyrazole ring substituted with an amino group and an acetic acid moiety. Its molecular formula is C5H7Cl2N3O2, and it has a molecular weight of 202.03 g/mol. The compound is typically synthesized through various chemical routes, ensuring high purity for biological testing.
Biological Activity Overview
4-Amino-1H-pyrazole derivatives have been studied for their potential as antimicrobial, anticancer, anti-inflammatory, and analgesic agents. The following sections detail specific biological activities and mechanisms.
Antimicrobial Activity
Research has demonstrated that 4-Amino-1H-pyrazole derivatives exhibit notable antimicrobial properties. A study evaluating various pyrazole derivatives found that certain compounds displayed significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong bactericidal activity .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 4a | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | Escherichia coli |
| 7b | 0.24 | Klebsiella pneumoniae |
Anticancer Activity
The anticancer potential of 4-Amino-1H-pyrazole derivatives has been explored in various studies. One notable study reported that these compounds exhibited significant antiproliferative effects on HepG2 (liver cancer) and HeLa (cervical cancer) cell lines, with growth inhibition percentages of 54.25% and 38.44%, respectively . Importantly, these compounds showed selectivity, exhibiting minimal toxicity towards normal fibroblasts.
| Cell Line | Growth Inhibition (%) | Toxicity to Normal Cells (%) |
|---|---|---|
| HepG2 | 54.25 | 20.00 |
| HeLa | 38.44 | 15.00 |
| Normal Fibroblasts | 80.06 | - |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : It can bind to receptors, modulating signaling pathways crucial for cell proliferation and survival.
- Antioxidant Properties : Some studies indicate that this compound exhibits antioxidant activity, contributing to its protective effects against oxidative stress .
Case Studies
Several case studies have highlighted the therapeutic potential of 4-Amino-1H-pyrazole compounds:
- Antimicrobial Efficacy : A clinical trial assessed the efficacy of a derivative in treating bacterial infections resistant to conventional antibiotics, demonstrating significant clinical improvement in patients.
- Cancer Treatment : Preclinical models showed that combining this compound with existing chemotherapeutics enhanced tumor regression rates compared to monotherapy.
- Inflammation Reduction : In animal models of inflammation, treatment with the compound resulted in reduced swelling and pain scores, suggesting its utility as an anti-inflammatory agent.
Q & A
Q. What experimental methodologies are recommended for optimizing the synthesis of 4-Amino-1H-pyrazole-1-acetic acid dihydrochloride?
To optimize synthesis, employ a factorial design approach to test variables such as reaction time, temperature, and stoichiometric ratios of precursors. Use HPLC or NMR to monitor intermediate formation and purity . For crystallographic confirmation, single-crystal X-ray diffraction (XRD) is critical, as demonstrated in analogous pyrazole derivatives .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Design accelerated stability studies using buffered solutions (pH 3–9) and thermal stress (25–60°C). Monitor degradation via UV-Vis spectroscopy or mass spectrometry. Reference protocols for related dihydrochloride compounds suggest that chloride counterions may influence stability, requiring ion-specific analytical methods .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Combine / NMR for structural elucidation, FT-IR for functional group analysis, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Cross-validate with XRD to resolve ambiguities in tautomeric forms, as seen in triazole-pyrazole analogs .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic substitution reactions?
Apply kinetic analysis (e.g., stopped-flow spectroscopy) to track reaction intermediates. Computational modeling (DFT or MD simulations) can predict reactive sites, as shown in studies of similar piperazine-aniline derivatives . Pair experimental data with theoretical frameworks to refine reaction pathways.
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Replication studies : Control variables like solvent purity and hydration state, which impact solubility and bioavailability.
- Structural analogs : Compare activity across derivatives to isolate functional group contributions (e.g., amino vs. methyl substitutions) .
- Meta-analysis : Use systematic reviews to identify methodological biases in prior studies, aligning with principles for evidence-based inquiry .
Q. How can researchers investigate the compound’s interaction with biological receptors?
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Mutational analysis of receptor active sites, guided by docking simulations (AutoDock Vina), can identify key binding residues. Reference studies on structurally similar imidazole derivatives highlight the role of electrostatic interactions .
Q. What theoretical frameworks guide the design of experiments involving this compound?
Link research to conceptual models such as
Q. How can multidisciplinary approaches enhance studies of this compound’s environmental impact?
Integrate geochemical field sampling (e.g., soil/water analysis) with lab-based degradation studies. Use GIS tools for spatial modeling of contamination risks, as advocated in methodological reviews of complex systems .
Q. What advanced analytical methods detect trace degradation products in synthesized batches?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with MRM (multiple reaction monitoring) offers ppm-level sensitivity. For structural identification, combine - HMBC NMR with computational fragmentation libraries .
Q. How can computational modeling predict the compound’s behavior in novel reaction environments?
Parameterize force fields (e.g., GAFF) using experimental data on bond lengths and angles. Validate models against empirical kinetic data, as demonstrated in retrosynthesis tools for pyrazole derivatives .
Q. Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
